molecular formula C22H24N2O3S B11663259 2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol

2-(Benzylsulfanyl)-5-[3-methyl-4-(propan-2-yloxy)benzyl]pyrimidine-4,6-diol

Cat. No.: B11663259
M. Wt: 396.5 g/mol
InChI Key: VDPXLAHLNQZUBC-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a methyl-propan-2-yloxyphenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the benzylsulfanyl and methyl-propan-2-yloxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-BENZYLSULFANYL-3-PHENYL-3H-QUINAZOLIN-4-ONE: This compound shares the benzylsulfanyl group but has a different core structure.

    4-[2-(BENZYLSULFANYL)PHENYL]-1-METHYL-4H-1,2,4-TRIAZOL-1-IUM: Another compound with a benzylsulfanyl group but a different heterocyclic ring.

Uniqueness

2-(BENZYLSULFANYL)-5-{[3-METHYL-4-(PROPAN-2-YLOXY)PHENYL]METHYL}PYRIMIDINE-4,6-DIOL is unique due to its specific combination of functional groups and its pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

2-benzylsulfanyl-4-hydroxy-5-[(3-methyl-4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H24N2O3S/c1-14(2)27-19-10-9-17(11-15(19)3)12-18-20(25)23-22(24-21(18)26)28-13-16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H2,23,24,25,26)

InChI Key

VDPXLAHLNQZUBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)O)OC(C)C

Origin of Product

United States

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